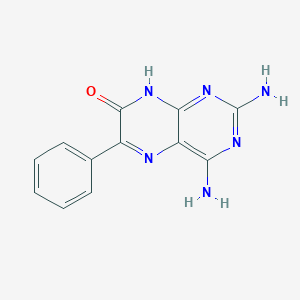
7-Desamina-7-hidroxi triamtereno
Descripción general
Descripción
Triamterene Related Compound C is a pharmaceutical impurity of a potassium-sparing diuretic, triamterene. Triamterene exhibits antihypertensive activity. It is used in combination with thiazide deuretic, such as benzthiazide for treating hypertension and edema associated with mild to moderate congestive heart failure.
Aplicaciones Científicas De Investigación
Agente de supresión sin sentido para trastornos genéticos
7-Desamina-7-hidroxi triamtereno: se ha identificado como un agente eficaz de supresión sin sentido, particularmente para el síndrome de mucopolisacaridosis I-Hurler (MPS I-H) . Este trastorno genético está causado por una pérdida de función de la enzima α-L-iduronidasa debido a una mutación sin sentido. El compuesto ha mostrado potencial para rescatar la función enzimática suficiente para normalizar el almacenamiento de glucosaminoglicanos en modelos celulares y animales, representando una opción de tratamiento no invasivo para pacientes con este síndrome .
Actividades antituberculosas
La estructura principal de 2,4-Diamino-6-fenil-7-pteridinol se ha utilizado en la síntesis de derivados con actividades antituberculosas . Estos derivados se dirigen a la enzima dihidrofolato reductasa en Mycobacterium tuberculosis, que es un objetivo farmacológico crucial en la lucha contra la tuberculosis. Los compuestos diseñados con este núcleo han mostrado promesa en la inhibición de la enzima bacteriana con selectividad, lo que sugiere un potencial para el desarrollo en medicamentos anti-TB eficaces.
Ciencia de los materiales: formación de películas
En ciencia de los materiales, los derivados de This compound se han explorado por sus propiedades mecánicas, ópticas y antioxidantes cuando se mezclan con alcohol polivinílico y almidón de maíz oxidado para formar películas de mezcla . Estas películas tienen aplicaciones potenciales en el embalaje, los recubrimientos y como materiales antioxidantes.
Reconocimiento molecular y química de coordinación
Se informa que la estructura de 2,4-Diamino-6-fenil-7-pteridinol sirve como un nuevo ligando con modos de coordinación múltiple . Esta propiedad es significativa para los procesos de reconocimiento molecular y podría utilizarse en el diseño de nuevos materiales y catalizadores en química de coordinación.
Sistemas π-conjugados donador-aceptor
Este compuesto se ha utilizado para sintetizar nuevos sistemas π-conjugados donador-aceptor push-pull . Estos sistemas muestran cambios significativos en las propiedades de emisión en función de la polaridad del disolvente, lo que indica aplicaciones potenciales en dispositivos optoelectrónicos y sensores.
Nanomateriales biosintetizados
Se ha estudiado la influencia de 2,4-Diamino-6-fenil-7-pteridinol en los nanomateriales biosintetizados, particularmente en el contexto de la mejora de las propiedades de las nanopartículas de dióxido de titanio . Estas nanopartículas tienen una amplia gama de aplicaciones, incluyendo en la fotovoltaica, la fotocatálisis y como agentes antibacterianos.
Mecanismo De Acción
Target of Action
The primary target of 7-Desamine-7-hydroxy triamterene, also known as 2,4-Diamino-6-phenyl-7-pteridinol, is the epithelial sodium channel (ENaC) located on the lumen side of the kidney collecting tubule . This channel plays a crucial role in the reabsorption of sodium ions from the lumen, which is a key process in maintaining the body’s fluid and electrolyte balance .
Mode of Action
7-Desamine-7-hydroxy triamterene directly blocks the ENaC , inhibiting the entry of sodium into the cells . This action effectively reduces intracellular sodium, leading to a decrease in the function of the sodium-potassium ATPase . As a result, there is an increase in potassium retention and a decrease in the excretion of calcium, magnesium, and hydrogen .
Biochemical Pathways
By blocking the ENaC, 7-Desamine-7-hydroxy triamterene disrupts the normal sodium reabsorption process in the distal nephron of the kidneys . This disruption affects the overall electrolyte balance in the body, leading to increased excretion of sodium ions and water, while decreasing the excretion of potassium .
Pharmacokinetics
It is known that the compound has a bioavailability of 30-70% . The compound is metabolized in the body through hydroxylation to form para-hydroxytriamterene . The elimination half-life of the compound is between 1-2 hours, with the active metabolite having a half-life of 3 hours . The compound is excreted renally, with less than 50% being excreted unchanged .
Action Environment
The action, efficacy, and stability of 7-Desamine-7-hydroxy triamterene can be influenced by various environmental factors. For instance, the compound’s action can be affected by the patient’s diet, particularly the intake of potassium, as well as the patient’s kidney function . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Propiedades
IUPAC Name |
2,4-diamino-6-phenyl-8H-pteridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXKGPQJJRCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172682 | |
| Record name | 7-Desamine-7-hydroxy triamterene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19152-93-3 | |
| Record name | 2,4-Diamino-6-phenyl-7(8H)-pteridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19152-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Desamine-7-hydroxy triamterene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019152933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-33416 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Desamine-7-hydroxy triamterene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DESAMINE-7-HYDROXY TRIAMTERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/136BXG1ICT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


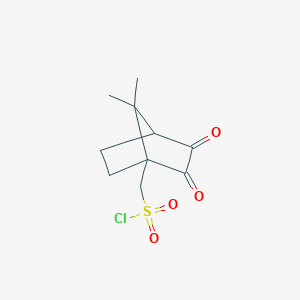
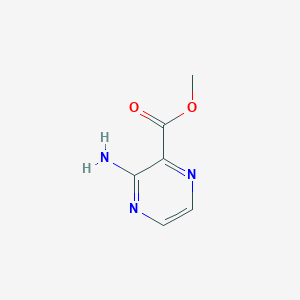
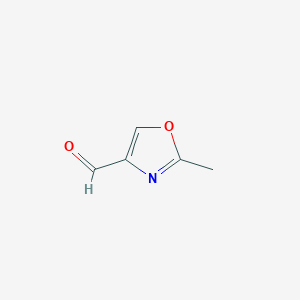
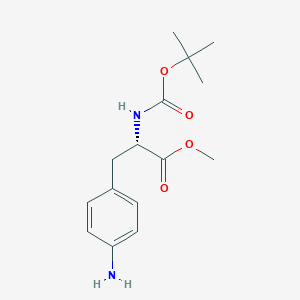
![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)
![[1,1-Bis(hydroxymethyl)-3-(4-octylphenyl)propyl]carbamic acid Phenylmethyl Ester](/img/structure/B23670.png)
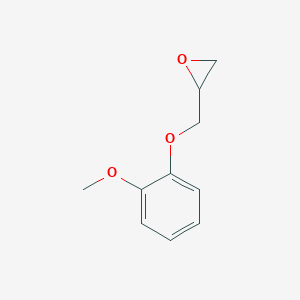
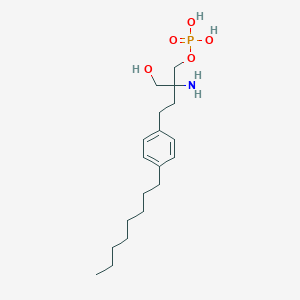
![(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone](/img/structure/B23684.png)
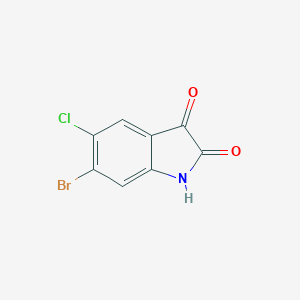
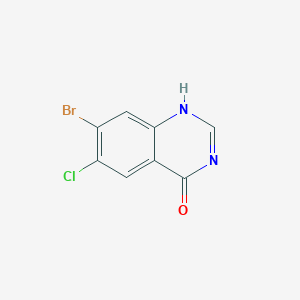
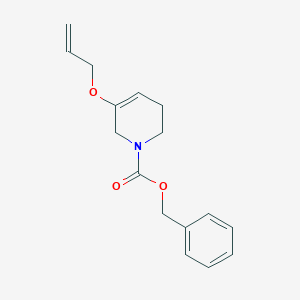
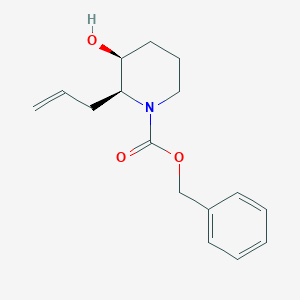
![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)
